2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Description
This compound is a synthetic phenoxyacetamide derivative featuring a 2,4-dichlorophenoxy group linked to an acetamide scaffold. The nitrogen of the acetamide is substituted with a piperidin-4-yl moiety, which is further functionalized with a 1,2,5-thiadiazol-3-yl group. The 2,4-dichlorophenoxy group is a hallmark of bioactive molecules, including auxin agonists and cyclooxygenase-2 (COX-2) inhibitors, as seen in related compounds like 2,4-D and DAS534 .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O2S/c16-10-1-2-13(12(17)7-10)23-9-15(22)19-11-3-5-21(6-4-11)14-8-18-24-20-14/h1-2,7-8,11H,3-6,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUJLDBRZBCPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is attached via an acylation reaction using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The incorporation of the thiadiazole moiety into the compound enhances its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with a similar structure possess Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics like ampicillin .
Analgesic Properties
The piperidine structure in the compound is reminiscent of many opioid analgesics. Research has demonstrated that related compounds can exhibit high affinity for μ-opioid receptors, suggesting potential analgesic effects. The synthesis of such derivatives has led to the discovery of new pain relief medications with improved efficacy and safety profiles compared to traditional opioids .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also possess anti-inflammatory properties. This is particularly relevant in conditions where inflammation is a significant concern, such as arthritis or chronic pain syndromes. The dichlorophenoxy group may contribute to these effects by modulating inflammatory pathways .
Herbicidal Activity
The dichlorophenoxy component is known for its herbicidal properties, particularly against broadleaf weeds. Compounds with similar structures have been extensively studied for their effectiveness as herbicides. The incorporation of the thiadiazole moiety may enhance selectivity and reduce toxicity to non-target plants .
Case Study 1: Antimicrobial Efficacy
In a study published in Pharmaceutical Biology, researchers evaluated various thiadiazole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with an MIC comparable to established antibiotics .
Case Study 2: Analgesic Activity
A study focusing on opioid receptor binding affinities revealed that compounds similar to 2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide showed promising analgesic effects in rodent models. These findings suggest potential applications in developing new pain management therapies .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs are categorized into three groups:
Group 1: Phenoxyacetamide Derivatives with Heterocyclic Substitutions
*Estimated based on structural similarity.
- Key Observations: The target compound’s piperidine-thiadiazole substituent increases molecular weight and polarity compared to simpler analogs like WH7 or compound 533.
Group 2: N-Substituted Phenoxypropanamides ()
Examples include 27i (cyclopropyl-fluorophenyl) and 27m (cyano-fluorophenyl). These compounds exhibit:
- Higher logP values (4.5–5.2) due to hydrophobic substituents like cyclopropyl or aryl groups.
- Varied bioactivity : Fluorinated analogs (e.g., 27i, 27j) are designed for enhanced metabolic stability and membrane permeability .
Group 3: Piperidine/Piperazine-Linked Acetamides ()
- Compounds like MDL 2-[4-(3-chlorophenyl)piperazino]-N-(4-((2,4-dichlorobenzyl)sulfanyl)phenyl)acetamide emphasize the role of piperazine/piperidine in CNS-targeted drugs.
- The target compound’s thiadiazole-piperidine motif may confer unique pharmacokinetic profiles, balancing lipophilicity (logP ~3.8) and aqueous solubility .
Biological Activity
2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dichlorophenoxy group and a thiadiazole moiety. The molecular formula is with a molecular weight of 444.3 g/mol. Its structural features contribute to its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉Cl₂N₃O₄S |
| Molecular Weight | 444.3 g/mol |
| CAS Number | 2034489-14-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The thiadiazole ring may play a crucial role in modulating enzyme activity or receptor binding, leading to various physiological effects. Research suggests that compounds containing thiadiazole derivatives exhibit significant cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activities
-
Anticancer Activity :
- Studies have shown that similar thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. For instance, compounds with structural similarities have demonstrated IC50 values in the nanomolar range against these cell lines, indicating potent anticancer properties .
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Some derivatives of thiadiazole have shown promise in neuroprotection by modulating oxidative stress pathways and promoting neuronal survival in models of neurodegenerative diseases.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative activity at low concentrations (IC50 < 100 nM), highlighting their potential as anticancer agents .
Study 2: Antimicrobial Activity
Research focused on the antimicrobial properties of related compounds revealed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(2,4-dichlorophenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide?
- Methodological Answer : A typical synthesis involves coupling a 2,4-dichlorophenoxyacetyl chloride derivative with a piperidinyl-thiadiazole amine precursor under mild basic conditions (e.g., triethylamine in dichloromethane). For example, analogous syntheses of N-substituted acetamides employ condensation reactions using carbodiimide-based coupling agents (e.g., EDC·HCl) to activate the carboxylic acid, followed by purification via column chromatography . Key steps include controlling reaction temperatures (e.g., 273 K for carbodiimide activation) and optimizing stoichiometric ratios to minimize side products.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to confirm substituent positions (e.g., distinguishing thiadiazole vs. piperidine protons) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB or ESI) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Confirms purity by matching calculated vs. observed C/H/N/O percentages (e.g., deviations < 0.4% indicate high purity) .
- X-ray Crystallography : Resolves 3D conformation, hydrogen bonding (e.g., N–H⋯O dimers), and dihedral angles between aromatic rings .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like amide bond formation. Reaction path search algorithms (e.g., via ICReDD’s workflow) integrate experimental data with computational models to narrow optimal conditions (e.g., solvent polarity, catalyst choice) and reduce trial-and-error experimentation . For example, steric repulsion in the amide group (observed in crystal structures ) can be preemptively modeled to avoid low-yield intermediates.
Q. How do structural modifications (e.g., thiadiazole vs. pyrazole substitution) impact bioactivity?
- Methodological Answer : Comparative studies require:
- Molecular Docking : Simulate binding affinity to target proteins (e.g., enzymes) using software like AutoDock.
- In Vitro Assays : Test derivatives against control compounds (e.g., pyrazole-based analogs ) in dose-response experiments.
- SAR Analysis : Correlate substituent electronegativity (e.g., thiadiazole’s S/N ratio) with activity trends. Evidence from similar acetamides shows that ring planarity and hydrogen-bonding capacity significantly influence potency .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times).
- Metabolite Profiling : Use LC-MS to identify degradation products that may skew results .
- Crystallographic Validation : Confirm compound integrity post-assay to rule out structural decomposition .
- Statistical Meta-Analysis : Apply multivariate regression to isolate variables (e.g., solvent choice, purity thresholds) causing discrepancies .
Q. How can reaction efficiency be improved for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to EDC·HCl (e.g., HATU) for higher coupling efficiency .
- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to enhance yield and reduce toxicity .
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., amine acylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
